Benzyl propanimidothioate;hydrochloride
Description
Benzyl propanimidothioate hydrochloride (IUPAC: benzyl ethanimidothioate;hydrochloride) is a sulfur-containing organic compound with the molecular formula C₉H₁₁ClN₂S and a molecular weight of 214.52 g/mol (estimated from SMILES: CC(=N)SCC₁=CC=CC=C₁.Cl) . It features a thioimidate group (–SC(=NH)–) bonded to a benzyl moiety, making it reactive in nucleophilic substitution and hydrolysis reactions. This compound is primarily utilized in organic synthesis as a thioacylating agent or intermediate for heterocyclic compound preparation. Its hydrochloride salt enhances stability and solubility in polar solvents.
Properties
CAS No. |
162707-46-2 |
|---|---|
Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
benzyl propanimidothioate;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-10(11)12-8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H |
InChI Key |
ODKZGSLWGFMVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)SCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl propanimidothioate;hydrochloride typically involves the reaction of benzyl chloride with propanimidothioic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the propanimidothioate group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl propanimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl propanimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thioester derivatives and other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioesters.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl propanimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogs
The following compounds share structural motifs (e.g., benzyl groups, amidine/imidate functionalities) or applications (e.g., biochemical reagents, pharmaceuticals):
Table 1: Key Properties of Benzyl Propanimidothioate Hydrochloride and Analogs
Detailed Comparative Analysis
Reactivity and Stability
- Benzyl propanimidothioate hydrochloride : The thioimidate group is prone to hydrolysis under acidic or basic conditions, releasing thiols and imines. Its reactivity makes it suitable for synthesizing thioesters and heterocycles .
- Benzimidamide hydrochloride : The amidine group (–C(=NH)NH₂) is highly polar, enhancing water solubility. It participates in hydrogen bonding, making it useful in enzyme inhibition studies .
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